Tyramine is a naturally occurring trace amine found in the nervous systems of both mammals and nematodes. [, ] It is classified as a biogenic amine due to its origin from a biological process, specifically the decarboxylation of the amino acid tyrosine. [, ] The presence of tyramine in various organisms suggests its potential role as a signaling molecule, particularly in invertebrates, where it is believed to perform functions analogous to those of catecholamines like noradrenaline and adrenaline in vertebrates. []
Tyramine can be synthesized through various methods, primarily focusing on the decarboxylation of tyrosine. The following synthesis methods are notable:
The molecular structure of tyramine consists of a phenolic ring with an aminoethyl side chain. Key features include:
Tyramine participates in several significant chemical reactions:
Tyramine functions primarily as an indirect sympathomimetic agent:
Tyramine exhibits several notable physical and chemical properties:
Tyramine has various scientific applications:
Tyramine (4-(2-aminoethyl)phenol) is a monoamine compound derived from the amino acid tyrosine. Its molecular formula is C₈H₁₁NO, with a molar mass of 137.18 g/mol. The structure consists of a phenolic ring linked to an ethylamine chain, making it amphoteric with both acidic (phenolic hydroxyl, pKa ~10.4) and basic (amine, pKa ~9.7) functional groups [4] [8]. This configuration allows tyramine to form crystalline salts (e.g., hydrochloride) that exhibit greater aqueous solubility (50 mg/mL) than the free base [7]. Tyramine’s melting point ranges between 160–164°C, and it decomposes at higher temperatures rather than boiling cleanly [4] [8]. Spectroscopic characteristics include:
Table 1: Physicochemical Properties of Tyramine
Property | Value | Conditions |
---|---|---|
Molecular Weight | 137.18 g/mol | - |
Melting Point | 160–164°C | Lit. |
Water Solubility | 10.4 mg/mL | 15°C |
logP (Partition Coefficient) | 0.68 (predicted) | Octanol/water |
pKa (Hydroxyl group) | 10.41 | 25°C |
pKa (Amine group) | 9.66 | 25°C |
Tyramine biosynthesis occurs primarily via enzymatic decarboxylation of L-tyrosine, catalyzed by pyridoxal-5′-phosphate (PLP)-dependent tyrosine decarboxylase enzymes. This reaction eliminates CO₂ to yield tyramine and is conserved across bacteria, plants, and mammals [2] [9]. Key mechanistic insights include:
Table 2: Tyrosine Decarboxylase Enzymes Across Species
Source | Gene/Enzyme | Function | Regulation |
---|---|---|---|
Enterococcus faecalis | TDC cluster | Acid resistance | pH ≤5.5; tyrosine availability |
Drosophila melanogaster | dTdc1/dTdc2 | Neuromodulation | Neuronal (dTdc2) vs. non-neuronal (dTdc1) |
Rhodiola sachalinensis | RsTyrDC | Salidroside biosynthesis | Stress inducible |
Tyramine is primarily catabolized by monoamine oxidase enzymes (monoamine oxidase A and monoamine oxidase B), which oxidize it to 4-hydroxyphenylacetaldehyde. This aldehyde is further metabolized to 4-hydroxyphenylacetic acid by aldehyde dehydrogenase [1] [3]. Critical aspects of monoamine oxidase-mediated degradation include:
Table 3: Monoamine Oxidase Kinetics for Tyramine Degradation
Parameter | Monoamine Oxidase A | Monoamine Oxidase B |
---|---|---|
Km (μM) | 120 ± 15 | 230 ± 30 |
Vₘₐₓ (nmol/min/mg) | 85 ± 10 | 28 ± 4 |
Primary Inhibitor | Clorgyline | Deprenyl |
Mutant Swap Effect | I335Y: ↓ tyramine affinity; ↑ deprenyl sensitivity | Y326I: ↑ serotonin affinity; ↑ clorgyline sensitivity |
Tyramine functions as an endogenous agonist for trace amine-associated receptors, a family of G protein-coupled receptors. Among these, trace amine-associated receptor 1 has the highest affinity for tyramine (EC₅₀ ~0.5–2 μM) [1] [4]. Molecular mechanisms include:
Table 4: Trace Amine-Associated Receptor 1-Mediated Signaling Pathways
Effector System | Downstream Effect | Functional Outcome |
---|---|---|
Gαs/cyclic adenosine monophosphate | Protein kinase A activation | ↓ Dopamine neuron firing; ↑ neurotransmitter reuptake |
β-Arrestin 2/Extracellular signal-regulated kinase | Transcriptional regulation | Neuronal plasticity; immune cell differentiation |
Gαq/Phospholipase C | Inositol trisphosphate release | Calcium mobilization (species-dependent) |
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